molecular formula C35H35FN6O3 B611973 6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one CAS No. 1242156-23-5

6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one

Cat. No. B611973
M. Wt: 606.69
InChI Key: ZTUJNJAKTLHBEX-UHFFFAOYSA-N
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Patent
US08299077B2

Procedure details

To a 2 L reactor were added 2-(3-chloro-2-(hydroxymethyl)phenyl)-6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one (62.5 g, 0.18 mol), 1-methyl-3-[5-(4-methyl-piperazin-1-yl)-pyridin-2-ylamino]-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyridin-2-one (108 g, 0.25 mol), PCy3 (3.2 g, 11.5 mmol), Pd(OAc)2 (1.27 g, 5.7 mmol) and K2CO3 (54.6 g, 0.38 mol) in order. The reactor was evacuated and backfilled with Nitrogen. This sequence was repeated three times. Then, 20% aqueous 1,4-dioxane (1 L) was added to the reaction mixture. The resulting mixture was heated to 88° C. for gentle reflux and stirred for 1 hr under Nitrogen atmosphere. Additional 7 g of 1-methyl-3-[5-(4-methyl-piperazin-1-yl)-pyridin-2-ylamino]-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyridin-2-one was added to the reaction solution in order to push the reaction to completion. After 2 hr reaction time, bath temperature was down to 70° C., and 600 mL of water was added to the reaction mixture slowly with keeping the temperature above 70° C. The material started to come out with seeding, and the slurry was cooled down to 5° C. Solid material was collected with filtration, and washed with MeOH (300 mL). The crude solid was dissolved with DCM (1.3 L) and MeOH (150 ml) again. Trithiocyanuric acid trisodium salt (100 g) in water (390 mL) was added to the solution, then the resulting mixture was stirred vigorously at ambient temperature for 2 hr and filtered through Celite pad. DCM layer was collected by phase separation, and after adding Activated carbon (22 g), the resulting mixture was stirred additional 2 hr at room temperature, then filtered through a short pad of Celite. The filtrate was heated to distill DCM under an atmosphere of nitrogen, and ethanol was added to replace DCM. The desired product started to crystallize out from ethanol with seeding, and the crystal material was collected by filtration after cooling to 5° C. and washed with cold EtOH. The filter cake was dried under vacuum oven at 70° C. to afford 91.7 g of the title compound (83% isolated yield) as an off-white solid. MS (ESI) 607 (M+H)+. 1H NMR (300 MHz, DMSO-d6) δ ppm 0.82-0.91 (m, 2 H) 1.04-1.14 (m, 2 H) 2.01-2.13 (m, 1 H) 2.20 (s, 3H) 2.38-2.46 (m, 4 H) 2.97-3.09 (m, 4 H) 3.58 (s, 3 H) 4.15-4.36 (m, 2 H) 4.77 (t, J=4.34 Hz, 1 H) 6.59 (dd, J=7.55, 1.89 Hz, 1 H) 6.99 (dd, J=13.60, 1.51 Hz, 1 H) 7.21 (d, J=9.06 Hz, 1 H) 7.26 (d, J=1.51 Hz, 1 H) 7.28-7.38 (m, 4 H) 7.39-7.46 (m, 1 H) 7.48-7.56 (m, 1 H) 7.85 (d, J=3.02 Hz, 1 H) 8.37 (s, 1 H) 8.57 (d, J=2.27 Hz, 1 H).
Name
Quantity
54.6 g
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
catalyst
Reaction Step One
Name
Quantity
3.2 g
Type
catalyst
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([CH2:23][OH:24])=[C:4]([N:8]2[CH:17]=[CH:16][C:15]3[C:10](=[C:11]([F:21])[CH:12]=[C:13]([CH:18]4[CH2:20][CH2:19]4)[CH:14]=3)[C:9]2=[O:22])[CH:5]=[CH:6][CH:7]=1.[CH3:25][N:26]1[CH:31]=[C:30](B2OC(C)(C)C(C)(C)O2)[CH:29]=[C:28]([NH:41][C:42]2[CH:47]=[CH:46][C:45]([N:48]3[CH2:53][CH2:52][N:51]([CH3:54])[CH2:50][CH2:49]3)=[CH:44][N:43]=2)[C:27]1=[O:55].C([O-])([O-])=O.[K+].[K+]>CC([O-])=O.CC([O-])=O.[Pd+2].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.O>[CH:18]1([C:13]2[CH:14]=[C:15]3[C:10](=[C:11]([F:21])[CH:12]=2)[C:9](=[O:22])[N:8]([C:4]2[CH:5]=[CH:6][CH:7]=[C:2]([C:30]4[CH:29]=[C:28]([NH:41][C:42]5[CH:47]=[CH:46][C:45]([N:48]6[CH2:49][CH2:50][N:51]([CH3:54])[CH2:52][CH2:53]6)=[CH:44][N:43]=5)[C:27](=[O:55])[N:26]([CH3:25])[CH:31]=4)[C:3]=2[CH2:23][OH:24])[CH:17]=[CH:16]3)[CH2:20][CH2:19]1 |f:2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
62.5 g
Type
reactant
Smiles
ClC=1C(=C(C=CC1)N1C(C2=C(C=C(C=C2C=C1)C1CC1)F)=O)CO
Name
Quantity
108 g
Type
reactant
Smiles
CN1C(C(=CC(=C1)B1OC(C(O1)(C)C)(C)C)NC1=NC=C(C=C1)N1CCN(CC1)C)=O
Name
Quantity
54.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.27 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
3.2 g
Type
catalyst
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Step Two
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
88 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hr under Nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reactor was evacuated
ADDITION
Type
ADDITION
Details
Then, 20% aqueous 1,4-dioxane (1 L) was added to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
for gentle reflux
ADDITION
Type
ADDITION
Details
Additional 7 g of 1-methyl-3-[5-(4-methyl-piperazin-1-yl)-pyridin-2-ylamino]-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyridin-2-one was added to the reaction solution in order
CUSTOM
Type
CUSTOM
Details
the reaction to completion
CUSTOM
Type
CUSTOM
Details
After 2 hr reaction time, bath temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was down to 70° C.
CUSTOM
Type
CUSTOM
Details
the temperature above 70° C
TEMPERATURE
Type
TEMPERATURE
Details
the slurry was cooled down to 5° C
FILTRATION
Type
FILTRATION
Details
Solid material was collected with filtration
WASH
Type
WASH
Details
washed with MeOH (300 mL)
DISSOLUTION
Type
DISSOLUTION
Details
The crude solid was dissolved with DCM (1.3 L) and MeOH (150 ml) again
ADDITION
Type
ADDITION
Details
Trithiocyanuric acid trisodium salt (100 g) in water (390 mL) was added to the solution
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred vigorously at ambient temperature for 2 hr
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered through Celite pad
CUSTOM
Type
CUSTOM
Details
DCM layer was collected by phase separation
ADDITION
Type
ADDITION
Details
after adding Activated carbon (22 g)
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred additional 2 hr at room temperature
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered through a short pad of Celite
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was heated
DISTILLATION
Type
DISTILLATION
Details
to distill DCM under an atmosphere of nitrogen
ADDITION
Type
ADDITION
Details
ethanol was added
CUSTOM
Type
CUSTOM
Details
to crystallize out from ethanol with seeding
FILTRATION
Type
FILTRATION
Details
the crystal material was collected by filtration
TEMPERATURE
Type
TEMPERATURE
Details
after cooling to 5° C.
WASH
Type
WASH
Details
washed with cold EtOH
CUSTOM
Type
CUSTOM
Details
The filter cake was dried under vacuum oven at 70° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)C=1C=C2C=CN(C(C2=C(C1)F)=O)C1=C(C(=CC=C1)C1=CN(C(C(=C1)NC1=NC=C(C=C1)N1CCN(CC1)C)=O)C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 91.7 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.